2-(5-Bromothiophen-3-yl)-1,3-dioxolane
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Overview
Description
2-(5-Bromothiophen-3-yl)-1,3-dioxolane is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom at the 5-position of the thiophene ring and a 1,3-dioxolane moiety makes this compound unique and interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-3-yl)-1,3-dioxolane typically involves the bromination of thiophene followed by the formation of the dioxolane ring. One common method involves the bromination of 3-thiophenecarboxaldehyde to obtain 5-bromo-3-thiophenecarboxaldehyde. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-3-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include the de-brominated thiophene derivative.
Scientific Research Applications
2-(5-Bromothiophen-3-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-3-yl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the dioxolane ring can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-3-yl)ethan-1-ol
- 2-(5-Bromothiophen-3-yl)acetic acid
- 2-(5-Bromothiophen-3-yl)-1H-imidazole
Uniqueness
2-(5-Bromothiophen-3-yl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H7BrO2S |
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Molecular Weight |
235.10 g/mol |
IUPAC Name |
2-(5-bromothiophen-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H7BrO2S/c8-6-3-5(4-11-6)7-9-1-2-10-7/h3-4,7H,1-2H2 |
InChI Key |
KTNGTIPQHVYSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CSC(=C2)Br |
Origin of Product |
United States |
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